molecular formula C18H22N4O3 B11803133 (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

Cat. No.: B11803133
M. Wt: 342.4 g/mol
InChI Key: CTSLXEDGNWPZNM-UHFFFAOYSA-N
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Description

The compound (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an imidazo-oxazine ring system with a piperazine moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, imidazole, and piperazine. The key steps in the synthesis may involve:

    Formation of the imidazo-oxazine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo-oxazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.

    Pharmacology: Studies may focus on its interaction with biological targets and its pharmacokinetic properties.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with cellular components: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: can be compared with other imidazo-oxazine derivatives and piperazine-containing compounds.

  • Examples include imidazo[1,2-a]pyridine and piperazine derivatives used in pharmaceuticals.

Uniqueness

  • The unique combination of the imidazo-oxazine ring and piperazine moiety sets this compound apart from others.
  • Its specific structural features may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C18H22N4O3/c1-24-14-4-2-13(3-5-14)16-10-22-12-20-17(15(22)11-25-16)18(23)21-8-6-19-7-9-21/h2-5,12,16,19H,6-11H2,1H3

InChI Key

CTSLXEDGNWPZNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)N4CCNCC4

Origin of Product

United States

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